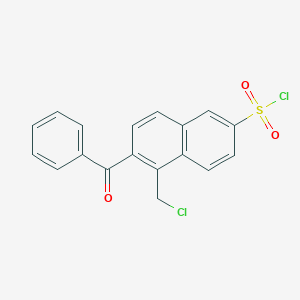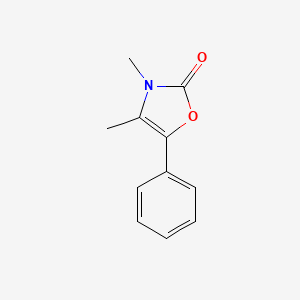
2(3H)-Oxazolone, 3,4-dimethyl-5-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(3H)-Oxazolone, 3,4-dimethyl-5-phenyl-, is a heterocyclic organic compound characterized by a five-membered ring containing oxygen and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Oxazolone, 3,4-dimethyl-5-phenyl-, typically involves the reaction of ephedrine or pseudoephedrine with aldehydes. For instance, the reaction of pseudoephedrine with formaldehyde in an alkaline medium can yield the desired oxazolone derivative . The reaction conditions often include refluxing in anhydrous solvents such as benzene or acetonitrile to facilitate the formation of the oxazolone ring .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale-up. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
化学反应分析
Types of Reactions
2(3H)-Oxazolone, 3,4-dimethyl-5-phenyl-, undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: This compound can react with nucleophiles such as anilines and pyridines, leading to the formation of substituted oxazolones.
Oxidation and Reduction Reactions: The oxazolone ring can be oxidized or reduced under specific conditions, altering its chemical properties and reactivity.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like anilines and pyridines in solvents such as acetonitrile at low temperatures (e.g., 5°C) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typical.
Major Products Formed
The major products formed from these reactions include various substituted oxazolones and their corresponding oxidized or reduced derivatives .
科学研究应用
2(3H)-Oxazolone, 3,4-dimethyl-5-phenyl-, has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives are investigated for their potential as therapeutic agents due to their biological activity.
Materials Science: The unique structural properties of oxazolones make them suitable for use in the development of advanced materials.
Analytical Chemistry: Oxazolones are used as intermediates in the synthesis of various analytical reagents.
作用机制
The mechanism by which 2(3H)-Oxazolone, 3,4-dimethyl-5-phenyl-, exerts its effects involves interactions with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with various substrates . These interactions are crucial for its biological activity and its role in synthetic chemistry.
相似化合物的比较
Similar Compounds
2-(4-Pyridyl)-3,4-Dimethyl-5-Phenyl-1,3-Oxazolidine: This compound shares a similar oxazolidine ring structure but with a pyridyl substituent.
2-Chloro-3,4-Dimethyl-5-Phenyl-1,3,2-Oxazaphospholidine: Another related compound with a phospholidine ring.
Uniqueness
2(3H)-Oxazolone, 3,4-dimethyl-5-phenyl-, is unique due to its specific substitution pattern and the resulting chemical reactivity. This makes it particularly valuable in synthetic applications where precise control over reactivity is required .
属性
CAS 编号 |
54026-27-6 |
|---|---|
分子式 |
C11H11NO2 |
分子量 |
189.21 g/mol |
IUPAC 名称 |
3,4-dimethyl-5-phenyl-1,3-oxazol-2-one |
InChI |
InChI=1S/C11H11NO2/c1-8-10(14-11(13)12(8)2)9-6-4-3-5-7-9/h3-7H,1-2H3 |
InChI 键 |
ORJYQENMECHTPQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(OC(=O)N1C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(E)-{4-[(2-Cyanoethyl)(ethyl)amino]phenyl}diazenyl]benzonitrile](/img/structure/B14639770.png)
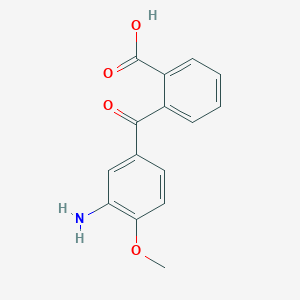

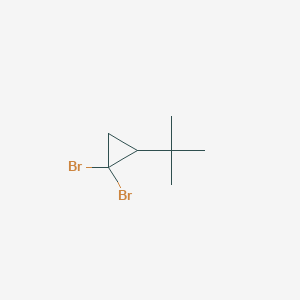
![Silanamine, 1,1,1-trimethyl-N-[tris(1-methylethyl)phosphoranylidene]-](/img/structure/B14639792.png)
![6-amino-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol;4-methylbenzenesulfonic acid](/img/structure/B14639804.png)
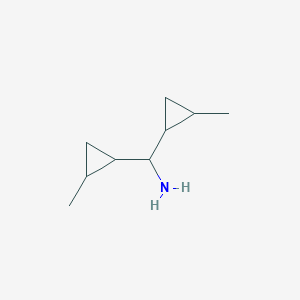
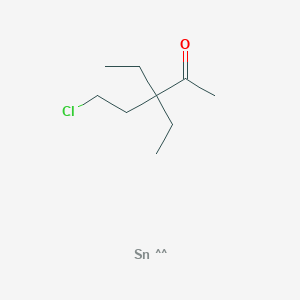
![N-(Propan-2-yl)-3-[(prop-2-en-1-yl)oxy]pyrazin-2-amine](/img/structure/B14639822.png)
![1-Methyl-3-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]-2-phenyl-1H-indole](/img/structure/B14639823.png)
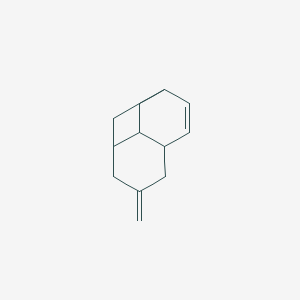
![3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-OL](/img/structure/B14639835.png)
